molecular formula C13H17N3OS B15202363 5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B15202363
M. Wt: 263.36 g/mol
InChI Key: AOWMQSSOYPFVLN-UHFFFAOYSA-N
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Description

5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and an amine group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the dimethylamino and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the functional groups attached to it.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Lacks the dimethylamino group, which may affect its chemical reactivity and biological activity.

    5-Methyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Contains a methyl group instead of the dimethylamino group, leading to different chemical and biological properties.

Uniqueness

5-((Dimethylamino)methyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H17N3OS/c1-16(2)8-11-12(15-13(14)18-11)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H2,14,15)

InChI Key

AOWMQSSOYPFVLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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